DIRECT BLUE 202
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Overview
Description
Direct Blue 202: is a synthetic dye commonly used in various industries, particularly in textiles. It belongs to the class of direct dyes, which are known for their ability to directly adhere to fibers without the need for a mordant. This dye is characterized by its vibrant blue color and is often used to dye cotton, paper, and other cellulosic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 202 typically involves the diazotization of aromatic amines followed by coupling with appropriate coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions. The specific aromatic amines and coupling components used can vary, but they generally include compounds such as benzidine and its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from the aromatic amine, which is then coupled with a coupling component in an alkaline medium. The resulting dye is then purified, dried, and processed into a usable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Direct Blue 202 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Substituted derivatives of the original dye.
Scientific Research Applications
Direct Blue 202 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Direct Blue 202 involves its ability to bind to fibers and other substrates through various interactions, including hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and vibrant coloration. In biological applications, the dye can interact with cellular components, making it useful for staining and visualization.
Comparison with Similar Compounds
Direct Blue 202 can be compared with other direct dyes, such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and binding characteristics. Compared to other direct dyes, it offers a vibrant blue color and strong adherence to cellulosic fibers, making it particularly valuable in textile and paper industries.
Properties
CAS No. |
107043-92-5 |
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Molecular Formula |
C11H8N2S |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.